molecular formula C5H14N4O3S2 B12920776 4-(S-Methylsulfonimidoyl)piperazine-1-sulfonamide

4-(S-Methylsulfonimidoyl)piperazine-1-sulfonamide

Katalognummer: B12920776
Molekulargewicht: 242.3 g/mol
InChI-Schlüssel: BUAWRBYZUQILGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(S-Methylsulfonimidoyl)piperazine-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities Sulfonamides are organo-sulfur compounds containing the sulfonamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(S-Methylsulfonimidoyl)piperazine-1-sulfonamide typically involves the reaction of piperazine with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The methylsulfonimidoyl group can be introduced through subsequent reactions involving methylsulfonyl chloride and appropriate amine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(S-Methylsulfonimidoyl)piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(S-Methylsulfonimidoyl)piperazine-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its sulfonamide structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(S-Methylsulfonimidoyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular pathways depending on its specific structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfamethazine: A commonly used sulfonamide with antibacterial properties.

    Sulfadiazine: Another sulfonamide used in combination with other drugs to treat infections.

    Sulfasalazine: Used to treat inflammatory conditions.

Uniqueness

4-(S-Methylsulfonimidoyl)piperazine-1-sulfonamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the methylsulfonimidoyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Eigenschaften

Molekularformel

C5H14N4O3S2

Molekulargewicht

242.3 g/mol

IUPAC-Name

4-(methylsulfonimidoyl)piperazine-1-sulfonamide

InChI

InChI=1S/C5H14N4O3S2/c1-13(6,10)8-2-4-9(5-3-8)14(7,11)12/h6H,2-5H2,1H3,(H2,7,11,12)

InChI-Schlüssel

BUAWRBYZUQILGP-UHFFFAOYSA-N

Kanonische SMILES

CS(=N)(=O)N1CCN(CC1)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.